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Compound of Interest

Compound Name: Methyl 3-hydroxydodecanoate

Cat. No.: B142851

While direct comparative studies on the enantioselective activities of (R)- and (S)-Methyl 3-
hydroxydodecanoate are not extensively documented in publicly available literature, the
existing research strongly indicates the biological relevance and specific roles of the (R)-
enantiomer, particularly in bacterial communication and as a precursor to bioactive molecules.
This guide synthesizes the available data to provide a comparative overview for researchers,
scientists, and drug development professionals.

The primary evidence for the enantioselective significance of Methyl 3-hydroxydodecanoate
stems from its association with quorum sensing (QS) in bacteria. Quorum sensing is a cell-to-
cell communication process that allows bacteria to coordinate gene expression based on
population density. This communication is mediated by signaling molecules, a prominent class
of which is N-acyl-homoserine lactones (acyl-HSLS).

A novel acyl-HSL, N-(3R-hydroxy-5-cis-dodecenoyl)-L-homoserine lactone, has been identified
as a quorum-sensing signal in widespread methylotrophic bacteria such as Methylobacterium
and Methylorubrum. The degradation of this signaling molecule yields Methyl 3-
hydroxydodecanoate, and chiral gas chromatography has confirmed that the hydroxyl group
is in the (R) configuration.[1][2] This stereospecificity is a recurring motif in other acyl-HSL
signals where the stereochemistry has been determined, suggesting that the (R)-configuration
is crucial for its biological function in bacterial communication.[1][2]

Comparative Biological Activities
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Although direct quantitative comparisons of the bioactivity of the (R)- and (S)-enantiomers are

scarce, the focus of current research on the (R)-enantiomer implies a higher biological

significance.

Biological Activity

(R)-Methyl 3-
hydroxydodecanoate

(S)-Methyl 3-
hydroxydodecanoate

Quorum Sensing

Precursor to a known bacterial
QS signal, N-(3R-hydroxy-5-
cis-dodecenoyl)-L-homoserine
lactone.[1][2] The (R)-
configuration is noted as

typical for acyl-HSL signals.[1]
[2]

No reported activity in quorum

sensing.

Anti-cancer Activity

The parent acid, (R)-3-
hydroxydodecanoic acid, when
conjugated to the peptide
DP18L, enhances its anti-
cancer activity against
MiaPaCa cells.[3]

No reported anti-cancer

activity.

Antitubercular Natural

Products

The parent acid, (3R)-3-
Hydroxydodecanoic acid, is a
key component of fellutamide
B, a marine-derived
lipopeptide with activity against

Mycobacterium tuberculosis.[4]

No reported role in

antitubercular natural products.

General Antimicrobial Activity

While fatty acid methyl esters,
in general, exhibit antimicrobial
properties, specific data on the
enantioselective antimicrobial
activity of Methyl 3-
hydroxydodecanoate is not
available.[5][6]

No specific data available.

Experimental Protocols
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Synthesis of (R)-Methyl 3-hydroxydodecanoate

The synthesis of the (R)-enantiomer is a critical step for studying its biological activity. One
established method involves the enantioselective synthesis of (3R)-3-Hydroxydodecanoic acid,
followed by esterification.

Key Steps for Synthesis of (3R)-3-Hydroxydodecanoic Acid:[4]

o Brown Allylation: An enantioselective Brown allylation reaction is performed to establish the
chiral center.

» Oxidative Cleavage-Oxidation: This is followed by an oxidative cleavage-oxidation sequence
to yield the desired (3R)-hydroxy lauric acid.

 Esterification: The resulting (3R)-3-Hydroxydodecanoic acid is then esterified to produce (R)-
Methyl 3-hydroxydodecanoate. A common method involves dissolving the acid in methanol
at 0°C and adding thionyl chloride dropwise. The reaction is stirred at room temperature for
16 hours. The product is then purified by flash chromatography.[4]

Chiral Analysis of Methyl 3-hydroxydodecanoate

To determine the stereochemistry of the hydroxyl group, chiral gas chromatography is
employed.

Protocol Outline:[1][2]

o Sample Preparation: The Methyl 3-hydroxydodecanoate sample is prepared for injection.
This may involve derivatization to a more volatile compound if necessary.

o Gas Chromatography: The sample is analyzed using a gas chromatograph equipped with a
chiral stationary phase column.

o Comparison with Standards: The retention time of the sample is compared with that of
commercially available racemic Methyl 3-hydroxydodecanoate and a synthesized (R)-
Methyl 3-hydroxydodecanoate standard. The co-elution with the (R)-standard confirms the
stereochemistry.
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Logical Workflow for Enantioselective Activity
Determination

The process of identifying and characterizing the enantioselective activity of a compound like
Methyl 3-hydroxydodecanoate follows a logical progression.

Synthesis & Separation

Enantioselective Data Analysis
Synthesis (R)-Enantiomer Biological Testing
I Biological Assays Comparative Data Enantioselective
| (e-g., Quorum Sensing, Antimicrobial) Analysis Activity Profile
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Racemic Synthesis

Click to download full resolution via product page

Caption: Workflow for determining the enantioselective activity of chemical compounds.

Signaling Pathway Context: Quorum Sensing

While Methyl 3-hydroxydodecanoate itself is not the direct signaling molecule, its precursor
role in the formation of an acyl-HSL signal places it within the canonical LuxIl/LuxR quorum-
sensing circuit.
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Caption: Simplified LuxI/LuxR quorum sensing circuit involving an acyl-HSL.

In summary, the available scientific evidence points to a significant and specific biological role
for (R)-Methyl 3-hydroxydodecanoate, primarily as a derivative of a bacterial quorum-sensing
molecule and a building block for other bioactive compounds. The activity of the (S)-enantiomer
remains largely unexplored, highlighting a gap in the current understanding and presenting an
opportunity for future research in enantioselective bioactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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